6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol is a heterocyclic organic compound characterized by a fused pyrimidinone and pyridine structure. Its chemical formula is , with a molecular weight of approximately 201.23 g/mol. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of new therapeutic agents.
This compound is classified under heterocyclic compounds, specifically within the categories of pyrimidines and pyridines. It is often synthesized for research purposes and has been listed in various chemical databases, including BenchChem and Ambeed, which provide detailed product specifications and availability .
The synthesis of 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol typically involves the condensation of pyridine and pyrimidine derivatives. A common synthetic route includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with urea under acidic conditions. This reaction facilitates the formation of the desired pyrimidinone structure.
The molecular structure of 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol consists of a pyrimidinone ring (a six-membered ring containing nitrogen) fused with a pyridine ring. The presence of methyl groups at specific positions enhances its chemical reactivity.
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol can undergo various chemical transformations:
The major products formed from these reactions depend on the specific reagents and conditions applied. For instance, oxidation typically yields N-oxides, while reduction can produce dihydropyrimidine derivatives.
The mechanism of action for 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol primarily involves its interaction with biological targets:
While specific boiling points are not reported, general properties include:
Relevant analyses suggest that its unique structure contributes to distinct reactivity patterns compared to other similar compounds .
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol has several notable applications:
The core scaffold of 6-methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol is classically synthesized via acid-catalyzed condensation. This one-pot reaction combines 6-methylpyridine-2-carboxaldehyde with urea in the presence of p-toluenesulfonic acid (PTSA) or hydrochloric acid as catalysts. The mechanism involves initial imine formation, nucleophilic attack by urea, and subsequent cyclodehydration to form the pyrimidin-4-ol ring [2]. Key advantages include readily available starting materials and operational simplicity. However, the reaction often requires stoichiometric acid, generating significant waste. Typical reaction conditions involve refluxing in ethanol or acetic acid (5–8 h), yielding 60–75% of the target compound. Modifications using microwave-assisted heating reduce reaction times to 30–45 min but may increase side-product formation through decarboxylation or over-oxidation [5].
Table 1: Optimization of Acid-Catalyzed Condensation
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
PTSA (10 mol%) | Ethanol | 78 | 8 | 62 |
HCl (conc.) | Acetic acid | 118 | 6 | 75 |
PTSA (20 mol%) | Toluene | 110 | 5 | 68 |
None (neat) | — | 160 | 3 | 45 |
Solvent polarity critically influences reaction kinetics and product stability. Protic solvents (e.g., ethanol, acetic acid) enhance proton transfer during cyclization but promote hydrolysis of intermediates at elevated temperatures. Non-polar solvents like toluene improve regioselectivity by minimizing solvolysis but require higher temperatures (110–120°C), risking thermal degradation. Temperature gradients must be precisely controlled: rapid heating to 80°C accelerates imine formation, while a gradual increase to reflux prevents premature cyclization. Optimized protocols use binary solvent systems (e.g., ethanol/toluene 1:3), achieving 85% yield by balancing polarity and boiling point. Post-reaction quenching in ice water precipitates the product, simplifying purification [2] [5].
Palladium-catalyzed Suzuki-Miyaura couplings enable modular construction of unsymmetrical pyridine-pyrimidine systems. This method connects 4-chloro-6-methylpyrimidine with 6-methylpyridin-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. Key challenges include suppressing protodeboronation and homocoupling byproducts. Ligand screening reveals that SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) enhances transmetalation efficiency, yielding >90% coupled intermediate. Subsequent hydrolysis of the 4-chloro group to the 4-ol is achieved using NaOH in ethylene glycol (120°C, 2 h), maintaining the integrity of methyl substituents [5]. Nickel-catalyzed variants with N-heterocyclic carbene (NHC) ligands allow couplings at 60°C but suffer from lower functional group tolerance [8].
Low-valent titanium catalysts (e.g., TiCl₄/Zn) generate titanacyclopropane intermediates from alkenes, enabling regioselective alkylation at C4 of the pyrimidine ring. In a representative protocol, 2-(6-methylpyridin-2-yl)-6-methylpyrimidin-4-one reacts with styrene under titanium mediation (THF, 25°C, 12 h), affording C4-benzylated derivatives in 70–78% yield. This method circumvents classical base-mediated alkylation, which lacks position control due to tautomerism of the pyrimidinone ring. Deuterium labeling confirms that titanium activation occurs exclusively at the C4 position without disturbing the methylpyridyl group [5].
Table 2: Catalytic Methods for Scaffold Functionalization
Method | Catalyst System | Conditions | Key Advantage |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/SPhos, K₂CO₃ | Dioxane/H₂O, 90°C, 12 h | Modularity, >90% coupling yield |
Nickel-Catalyzed Coupling | NiCl₂/dcype, Zn | DMF, 60°C, 24 h | Lower temperature, cost efficiency |
Titanium-Mediated Alkylation | TiCl₄/Zn, TMEDA | THF, 25°C, 12 h | C4 regioselectivity, no protecting groups |
Burkholderia sp. MAK1 expresses a soluble di-iron monooxygenase (SDIMO) that hydroxylates electron-deficient pyridines at C5. Whole-cell biocatalysis regioselectively converts 2-(6-methylpyridin-2-yl)-6-methylpyrimidine to the 4-ol derivative using intracellular NADH recycling. Key parameters include:
Biotransformations in mineral medium (pH 7.0) achieve 97% conversion in 6 h at 30°C, eliminating stoichiometric oxidants. Scale-up to 2-L bioreactors affords 18.3 g·L⁻¹ of product, demonstrating industrial viability .
Solvent-free ball milling enables direct C–H functionalization of the pyrimidine ring. In a representative method, 6-methyl-2-(6-methylpyridin-2-yl)pyrimidine, K₂S₂O₈, and catalytic RuCl₃ are milled (30 Hz, 2 h) in stainless-steel jars. Mechanical force promotes electron transfer, generating sulfate radicals that abstract hydrogen at C4, followed by hydroxylation via trace O₂. Key advantages include:
This approach reduces waste by 95% compared to solution-phase oxidation and avoids heavy metal catalysts like chromium(VI) oxides [4] [8].
Table 3: Green Synthesis Metrics Comparison
Method | PMI* | E-Factor | Time | Yield (%) |
---|---|---|---|---|
Traditional Acid Catalysis | 8.2 | 12.5 | 8 h | 62 |
Biocatalysis | 1.5 | 1.2 | 6 h | 97 |
Mechanochemical Oxidation | 1.1 | 0.8 | 2 h | 88 |
PMI: Process Mass Intensity (lower = greener)
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1